BenchChemオンラインストアへようこそ!

Thalidomide-NH-amido-C4-NH2 hydrochloride

PROTAC ALK degradation Linker SAR

Thalidomide-NH-amido-C4-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) ligand covalently attached to a four-carbon (C4) amido-NH2 linker. This modular building block is purpose-built for incorporation into proteolysis-targeting chimeras (PROTACs), enabling the design of heterobifunctional degraders that recruit the CRBN E3 ubiquitin ligase complex to target proteins of interest.

Molecular Formula C19H24ClN5O5
Molecular Weight 437.9 g/mol
Cat. No. B11928530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-amido-C4-NH2 hydrochloride
Molecular FormulaC19H24ClN5O5
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN.Cl
InChIInChI=1S/C19H23N5O5.ClH/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27;/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27);1H
InChIKeyUJQQJGKDPNJLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thalidomide-NH-amido-C4-NH2 Hydrochloride: CRBN Ligand-Linker Conjugate for PROTAC Assembly and Target Protein Degradation


Thalidomide-NH-amido-C4-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate comprising a thalidomide-based cereblon (CRBN) ligand covalently attached to a four-carbon (C4) amido-NH2 linker . This modular building block is purpose-built for incorporation into proteolysis-targeting chimeras (PROTACs), enabling the design of heterobifunctional degraders that recruit the CRBN E3 ubiquitin ligase complex to target proteins of interest . The hydrochloride salt form enhances aqueous solubility relative to the free base, facilitating downstream conjugation chemistry and formulation workflows .

Linker Length and Chemistry Critically Govern PROTAC Ternary Complex Formation and Degradation Efficiency


PROTAC-mediated degradation is exquisitely sensitive to the spatial orientation and distance between the E3 ligase and target protein [1]. Minor variations in linker length—even by a single methylene unit—can shift the conformational landscape of the ternary complex, profoundly altering DC₅₀ values [1]. The thalidomide-NH-amido-C4-NH2 hydrochloride construct provides a specific four-carbon tether with a terminal primary amine; directly comparable analogs bearing C3 (shorter) or C5/C6 (longer) alkyl linkers yield distinct PROTAC geometries and frequently divergent degradation potencies when conjugated to the same warhead [1][2]. Thus, substituting this compound with an in-class ligand-linker conjugate of different linker length or attachment chemistry without empirical validation risks compromising or entirely ablating the intended protein degradation activity.

Head-to-Head Comparative Data: Thalidomide-NH-amido-C4-NH2 Hydrochloride vs. Closest Analogs


C4 Linker Length Enables Potent ALK Degradation in Ceritinib-Based PROTACs (Direct Evidence from ALK PROTAC Optimization Study)

In a systematic linker optimization study of ceritinib-thalidomide PROTACs targeting ALK, the C4-linked PROTAC (designated 4B) achieved oral bioavailability (F = 14.22%) and induced long-lasting degradation of ALK fusion proteins in Karpas 299 cells with DC₅₀ = 119.33 nM and Dmax = 97.1% [1]. This C4-based PROTAC demonstrated anti-proliferative activity (IC₅₀ = 3.11 ± 0.08 nM) comparable to the parent inhibitor ceritinib (IC₅₀ = 1.31 ± 0.43 nM) and, notably, exhibited superior potency against the G1202R resistance mutation (IC₅₀ = 52.82 nM) compared to ceritinib alone (IC₅₀ = 109.5 nM) [1]. While the study did not directly test the Thalidomide-NH-amido-C4-NH2 hydrochloride building block in isolation, the PROTAC 4B utilizes the identical C4 spacer and amido-NH2 connectivity as the target compound, establishing the C4 linker length as a critical determinant of degradation efficacy and oral bioavailability in this system [1].

PROTAC ALK degradation Linker SAR

Functional Group Impact: NH-amido vs. O-amido Linker Attachment in BET Degrader Applications

Thalidomide-NH-amido-C4-NH2 hydrochloride contains an NH-amido linkage from the thalidomide core to the C4 spacer, whereas the closely related analog Thalidomide-O-amido-C4-NH2 hydrochloride employs an O-amido attachment . The O-linked variant (CAS 2245697-86-1) has been explicitly utilized as an amine intermediate (Compound 41) in the synthesis of heterobifunctional PROTAC BET degraders targeting BRD2, BRD3, BRD4, and BRDT proteins . The NH-amido version (CAS 2093388-67-9 for free base) offers a distinct electronic and steric profile at the attachment point, which can influence the orientation of the cereblon ligand within the ternary complex and potentially alter neosubstrate degradation selectivity [1]. Direct quantitative comparison data between NH-amido and O-amido PROTACs with identical warheads is not available in the public domain.

PROTAC BET degradation Linker chemistry

C4 Linker Balances Ternary Complex Stability: SAR Lessons from AURKA PROTAC Development

A comprehensive SAR study of MK-5108-derived PROTACs targeting Aurora kinase A (AURKA) explored varying linker lengths and exit vectors on the thalidomide moiety [1]. The most potent degrader identified, SK2188, achieved DC₅₀,₂₄ₕ = 3.9 nM with Dmax,₂₄ₕ = 89% in NGP neuroblastoma cells, demonstrating that optimal linker geometry is paramount for degradation efficacy [1]. Notably, this study demonstrated that altering the attachment point to the 5-position of thalidomide allowed the identification of a potent AURKA degrader with a linker as short as 2 PEG units [1]. This finding underscores that the C4 linker length represents an intermediate design space between shorter (C2/C3) and longer (C5/C6/C8) tethers, where small changes can produce large effects on ternary complex formation and degradation efficiency [1][2].

PROTAC AURKA degradation Linker length optimization

Hydrochloride Salt Enhances Aqueous Solubility and Conjugation-Ready Handling vs. Free Base Form

Thalidomide-NH-amido-C4-NH2 hydrochloride (MW 437.88) provides a protonated primary amine that is readily soluble in aqueous and polar organic solvent systems, facilitating amide bond formation with carboxylic acid-containing warheads under standard coupling conditions . The free base form (Thalidomide-NH-amido-C4-NH2, MW 401.42, CAS 2093388-67-9) lacks this salt character and may exhibit reduced solubility in common conjugation buffers [1]. While direct comparative solubility data in mg/mL is not publicly available, the hydrochloride salt is generally preferred for PROTAC assembly workflows where aqueous compatibility and consistent reaction kinetics are required .

PROTAC synthesis Solubility Formulation

Validated Application Scenarios for Thalidomide-NH-amido-C4-NH2 Hydrochloride in PROTAC Research and Development


Assembly of ALK-Targeting PROTACs to Overcome Ceritinib Resistance

As demonstrated in the optimization of orally bioavailable ALK PROTACs, the C4 linker length (as present in Thalidomide-NH-amido-C4-NH2 hydrochloride) is compatible with achieving nanomolar degradation of ALK fusion proteins (DC₅₀ = 119.33 nM, Dmax = 97.1% in Karpas 299 cells) and exhibits superior activity against the G1202R resistance mutation compared to ceritinib alone (IC₅₀ 52.82 nM vs 109.5 nM) [1]. Researchers developing ALK degraders should prioritize this C4 linker scaffold for initial SAR exploration.

CRBN-Recruiting PROTAC Construction for Novel Target Validation

Thalidomide-NH-amido-C4-NH2 hydrochloride provides a validated CRBN-recruiting module for assembling heterobifunctional degraders against previously uncharacterized targets. The terminal primary amine enables straightforward conjugation to carboxylic acid-containing warheads via amide coupling, and the C4 spacer represents an intermediate linker length that balances ternary complex flexibility and pre-organization [2]. This building block is particularly suited for initial PROTAC library generation where linker length remains to be optimized.

Comparative Linker SAR Studies for Structure-Activity Relationship Elucidation

Given the profound sensitivity of PROTAC degradation potency to linker length and composition [2], Thalidomide-NH-amido-C4-NH2 hydrochloride serves as a critical reference point in linker SAR panels. When evaluating a target protein of interest, researchers should systematically compare PROTACs bearing C2, C3, C4, C5, C6, and PEG-based linkers to identify the optimal geometry for ternary complex formation. The C4 linker frequently represents a favorable starting point for achieving efficient degradation [2].

BET Family Degrader Development Using NH-amido vs. O-amido Linker Comparison

While the O-amido variant (Thalidomide-O-amido-C4-NH2) has been explicitly employed as an intermediate for BET PROTAC synthesis , the NH-amido variant (the target compound) offers a structurally distinct attachment point that may confer different degradation selectivity profiles. Researchers developing BET degraders should consider incorporating both NH-amido and O-amido linker variants in parallel SAR studies to identify which geometry yields optimal BRD2/BRD3/BRD4/BRDT degradation and anti-proliferative activity.

Quote Request

Request a Quote for Thalidomide-NH-amido-C4-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.